![molecular formula C19H28O B13836071 (10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-4-en-3-one, also known as 4-androsten-3-one, is a steroidal compound with the molecular formula C19H28O. It is a key intermediate in the biosynthesis of androgens and estrogens, playing a crucial role in the production of testosterone and estrone. This compound is structurally characterized by a four-ring core, typical of steroids, with a ketone group at the third carbon position and a double bond between the fourth and fifth carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as chromium trioxide or pyridinium chlorochromate. Another approach is the microbial transformation of sterols, where microorganisms like Mycobacterium species convert sterols into androst-4-en-3-one through a series of enzymatic reactions .
Industrial Production Methods: In industrial settings, the production of androst-4-en-3-one often involves the use of biocatalysis. Microbial fermentation processes are employed to convert plant sterols into the desired steroid. This method is favored due to its efficiency and the ability to produce large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it into androst-4-en-3-ol.
Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Androst-4-ene-3,17-dione.
Reduction: Androst-4-en-3-ol.
Substitution: Various halogenated and nucleophilic derivatives.
Applications De Recherche Scientifique
Androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroids and steroidal drugs.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Mécanisme D'action
Androst-4-en-3-one exerts its effects primarily through its conversion to active androgens and estrogens. It serves as a precursor in the biosynthesis of testosterone and estrone. The conversion involves enzymatic reactions catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase. These enzymes facilitate the transformation of androst-4-en-3-one into its active forms, which then interact with androgen and estrogen receptors to exert their biological effects .
Comparaison Avec Des Composés Similaires
Androst-4-en-3-one is structurally and functionally similar to several other steroidal compounds, including:
Androstenedione (Androst-4-ene-3,17-dione): A direct precursor to testosterone and estrone.
Testosterone (Androst-4-en-17β-ol-3-one): The primary male sex hormone.
Dehydroepiandrosterone (Androst-5-en-3β-ol-17-one): A precursor to androgens and estrogens.
Estrone (Estra-1,3,5(10)-triene-3-ol-17-one): A primary estrogen.
Uniqueness: Androst-4-en-3-one is unique in its role as an intermediate in the biosynthesis of both androgens and estrogens. Its ability to be converted into multiple biologically active steroids makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C19H28O |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
Clé InChI |
MSEZLHAVPJYYIQ-QKBRSHRXSA-N |
SMILES isomérique |
C[C@@]12CCCC1C3CCC4=CC(=O)CC[C@@]4(C3CC2)C |
SMILES canonique |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


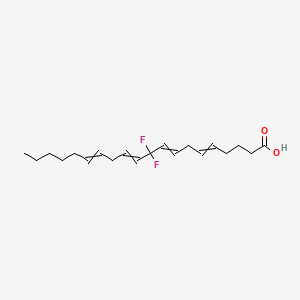

![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
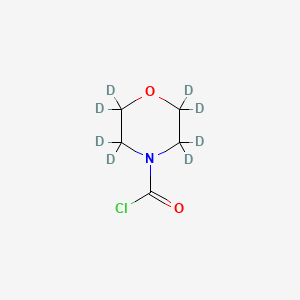
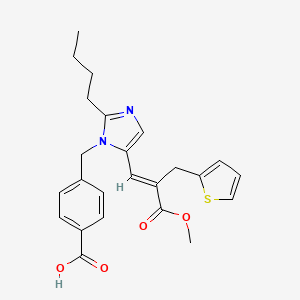
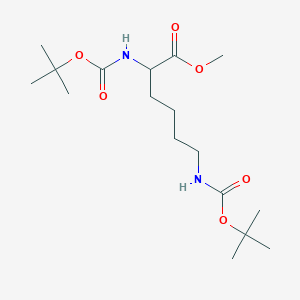

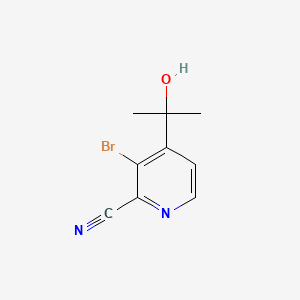
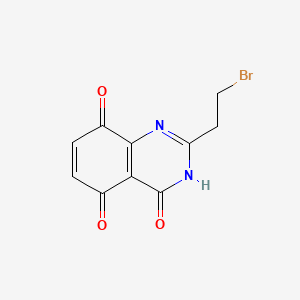

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
